molecular formula C20H22FN5O3S2 B10950932 (5Z)-2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B10950932
M. Wt: 463.6 g/mol
InChI Key: SNOCMOSHYXBJSE-ATVHPVEESA-N
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Description

2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-5-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE is a complex organic compound that features a combination of pyrazole, piperazine, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-5-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Moiety: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Synthesis of the Piperazine Derivative: The piperazine ring can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.

    Construction of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of a thioamide with an α-haloketone.

    Final Coupling Reaction: The final step involves the coupling of the piperazine and thiazole derivatives under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-5-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-5-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic effects.

    Biological Studies: It can be used to study the interactions with various biological targets, such as enzymes and receptors.

    Material Science: The compound can be explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-5-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-5-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE
  • **2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE

Uniqueness

The uniqueness of 2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-5-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOL-4-ONE lies in its specific combination of functional groups and the resulting chemical and biological properties. The presence of the fluorophenyl group, for example, may impart unique electronic and steric effects that differentiate it from similar compounds with different substituents.

Properties

Molecular Formula

C20H22FN5O3S2

Molecular Weight

463.6 g/mol

IUPAC Name

(5Z)-2-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C20H22FN5O3S2/c1-3-25-13-18(14(2)23-25)31(28,29)26-10-8-24(9-11-26)20-22-19(27)17(30-20)12-15-4-6-16(21)7-5-15/h4-7,12-13H,3,8-11H2,1-2H3/b17-12-

InChI Key

SNOCMOSHYXBJSE-ATVHPVEESA-N

Isomeric SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C3=NC(=O)/C(=C/C4=CC=C(C=C4)F)/S3

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)F)S3

Origin of Product

United States

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